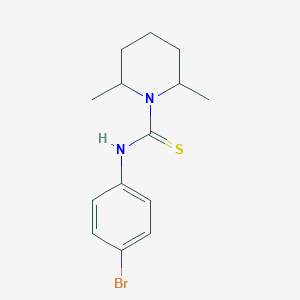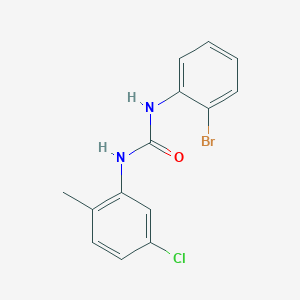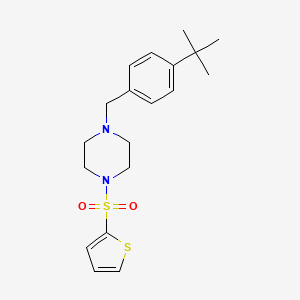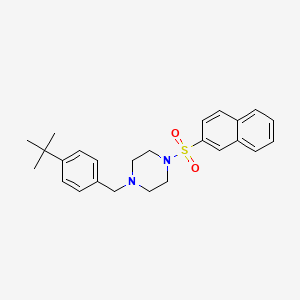![molecular formula C24H34N2O2S B4283190 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine, also known as TBPB, is a small molecule that has gained interest in the scientific community due to its potential applications in research. TBPB has been found to activate a specific ion channel, TRPV1, which is involved in pain sensation and inflammation.
Wirkmechanismus
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine activates TRPV1 by binding to a specific site on the channel, causing a conformational change that leads to channel opening and calcium influx. This calcium influx then triggers downstream signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
The activation of TRPV1 by 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. These include the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain signaling. 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has also been shown to induce hyperthermia and increase heart rate, which are thought to be due to the activation of TRPV1 in thermoregulatory and cardiovascular centers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine in lab experiments is its specificity for TRPV1, which allows for the selective activation of this channel without affecting other ion channels or receptors. This specificity also allows for the study of TRPV1 in isolation, without the confounding effects of other signaling pathways. However, one limitation of using 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine and TRPV1. One area of interest is the development of more potent TRPV1 agonists that could be used in clinical settings for the treatment of pain and inflammation. Another area of interest is the study of TRPV1 in other physiological processes, such as metabolism and immune function. Additionally, the development of TRPV1 antagonists could provide a new avenue for the treatment of diseases such as chronic pain and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been primarily studied for its ability to activate TRPV1, a cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. TRPV1 activation has been shown to have a therapeutic effect in various disease models, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. 1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine has also been used as a tool to study the role of TRPV1 in various physiological processes, such as thermoregulation and nociception.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2S/c1-5-6-20-9-13-23(14-10-20)29(27,28)26-17-15-25(16-18-26)19-21-7-11-22(12-8-21)24(2,3)4/h7-14H,5-6,15-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNUZRQAXTBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)

![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)

![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)